(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid
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Overview
Description
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid is a boronic acid derivative with the molecular formula C12H8BClO3 and a molecular weight of 246.45 g/mol . This compound is part of the dibenzofuran family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the reaction of 7-chlorodibenzofuran with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug design . The compound can also participate in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid
- Naphtho[1,2-b]benzofuran-7-ylboronic acid
- Dibenzo[b,d]furan-1-ylboronic acid
- Benzofuran-6-ylboronic acid
- Dibenzo[b,d]furan-3-ylboronic acid
Uniqueness
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and research areas .
Properties
Molecular Formula |
C12H8BClO3 |
---|---|
Molecular Weight |
246.45 g/mol |
IUPAC Name |
(7-chlorodibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C12H8BClO3/c14-7-4-5-8-11(6-7)17-10-3-1-2-9(12(8)10)13(15)16/h1-6,15-16H |
InChI Key |
CNJMGYWSOGWUFO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C3=C(C=C(C=C3)Cl)OC2=CC=C1)(O)O |
Origin of Product |
United States |
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